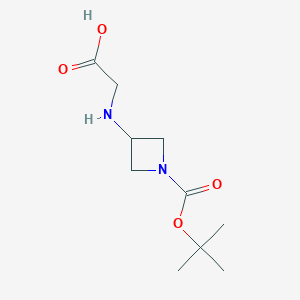

(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine

描述

属性

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-7(6-12)11-4-8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYDXCOVLZICFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Traditional Synthesis via Oxidation of 3-Hydroxyazetidine Derivatives

One classical approach to preparing 1-tert-butoxycarbonyl-3-azetidinone, a key intermediate related to (1-(tert-butoxycarbonyl)azetidin-3-yl)glycine, involves oxidation of the hydroxyl group on the azetidine ring to a ketone. This method, described in Chinese patent CN103524392, includes:

- Formation of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester by reacting 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane.

- Oxidation of the hydroxyazetidine derivative using ethanedioyl chloride, dichloromethane, DMSO, and triethylamine at room temperature to yield 1-tert-butyloxycarbonyl-3-azetidinone.

However, this method suffers from low yield and impurity formation, partly due to the use of environmentally unfriendly solvents like dioxane and DMSO.

Improved Boc Protection of 3,3-Dimethoxy-Azetidine Derivatives

A more efficient method involves the preparation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, which is then converted to 1-tert-butoxycarbonyl-3-azetidinone:

- 3,3-Dimethoxy-azetidine is reacted with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40 °C for 3-4 hours to form the Boc-protected dimethoxyazetidine with a 91% yield.

- Acidic hydrolysis using 10% aqueous citric acid in ethyl acetate at 20-40 °C converts the dimethoxy group to the ketone, yielding 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield after crystallization and purification.

This method is advantageous due to higher yields and milder reaction conditions.

Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butane (ABB)

A modern and highly efficient synthetic strategy uses the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB) to generate protected 3-haloazetidines, which are versatile intermediates for azetidine-3-carboxylic acid derivatives, including this compound.

- The ABB precursor is prepared by slow addition of allylamine to bromine in ethanol, yielding a hydrobromide salt.

- Treatment of this salt with phenyllithium generates ABB in situ.

- Subsequent reaction with di-tert-butyl dicarbonate (Boc2O) and sodium iodide in acetonitrile at controlled temperature affords tert-butyl 3-iodoazetidine-1-carboxylate in 81% yield on gram scale.

- The iodide intermediate can be converted to the corresponding azetidine-3-carboxylic acid by nucleophilic substitution with cyanide followed by hydrolysis, yielding 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in excellent overall yield (58% over three steps from the hydrobromide salt).

This strain-release method offers a rapid, one-pot synthesis with high yields and scalability, avoiding lengthy multi-step sequences traditionally required.

Summary of Key Preparation Steps and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C, 3-4 h | 91 | High yield, mild conditions |

| Hydrolysis to 1-tert-butoxycarbonyl-3-azetidinone | 10% aqueous citric acid, ethyl acetate, 20-40 °C, 3-4 h | 85.4 | Crystallization purification |

| ABB strain-release to tert-butyl 3-iodoazetidine-1-carboxylate | PhLi, Boc2O, NaI, MeCN, gram scale | 81 | One-pot, gram-scale synthesis |

| Conversion to 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | NaCN substitution, hydrolysis | 58 (overall) | Three-step route from ABB precursor |

Research Findings and Advantages

- The strain-release method using ABB is a significant advancement, allowing rapid access to protected azetidine derivatives with high functional group tolerance and scalability.

- The Boc-protected intermediates are versatile for further functionalization, including halogenation, cyanation, and cross-coupling reactions.

- The traditional oxidation route, while established, involves environmentally hazardous solvents and lower yields, making the strain-release and Boc protection strategies preferable for industrial and medicinal chemistry applications.

化学反应分析

Types of Reactions

(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Boc anhydride, trifluoroacetic acid for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

科学研究应用

Chemical Structure and Synthesis

The structural formula of (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine includes both the Boc-protected amine and glycine functionalities, making it a valuable intermediate in various synthetic pathways. The synthesis typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base like triethylamine under inert conditions to minimize side reactions. The product is purified through methods such as recrystallization or chromatography.

Synthetic Routes

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc Protection | Azetidine + Boc-Cl | Triethylamine, Inert atmosphere | Variable |

| Purification | - | Recrystallization/Chromatography | High |

Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate for constructing complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with potential biological activities.

Biology

This compound plays a significant role in biological studies, particularly in enzyme mechanisms and protein-ligand interactions. It has been employed in the development of proteolysis targeting chimeras (PROTACs), which are designed for targeted protein degradation. The rigid linker properties of this compound enhance the efficacy of PROTACs by stabilizing their structure during interactions with target proteins.

Medicine

In medicinal chemistry, this compound is crucial for developing peptide-based pharmaceuticals. Its ability to serve as a building block facilitates the synthesis of bioactive peptides that can exhibit antibacterial, anticancer, and neuroprotective properties .

Case Studies

- Antibacterial Activity : Research indicates that azetidine derivatives can inhibit bacterial enzymes, showcasing potential as antibacterial agents.

- Anticancer Properties : Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through specific signaling pathway disruptions .

Industrial Applications

The compound is also used in industrial settings for producing fine chemicals and serves as a building block for various chemical processes. Its scalability in production makes it suitable for continuous flow reactors, enhancing efficiency and sustainability compared to traditional batch processes.

作用机制

The mechanism of action of (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective reactions to occur at other sites in the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine, a comparison with three classes of analogs is provided:

Azetidine vs. Larger Cyclic Amino Acids

| Property | (1-Boc-azetidin-3-yl)glycine | Pyrrolidine-based Analogs | Piperidine-based Analogs |

|---|---|---|---|

| Ring Size | 4-membered | 5-membered | 6-membered |

| Ring Strain | High | Moderate | Low |

| Synthetic Accessibility | Challenging | Moderate | High |

| Metabolic Stability | Moderate | High | Variable |

| Bioactivity | Enzyme inhibition (e.g., kinases) | Antihypertensive agents | CNS-targeting drugs |

- Azetidine Derivatives : The high ring strain enhances reactivity but may reduce metabolic stability compared to pyrrolidine analogs. However, this strain can improve target selectivity in enzyme inhibition .

- Pyrrolidine/Piperidine Analogs: These are more common in drug discovery due to their synthetic ease and balanced stability. For example, proline (a pyrrolidine-containing amino acid) is widely used in peptide therapeutics.

Boc-Protected vs. Other Protected Amino Acids

| Protecting Group | Boc | Fmoc | Cbz |

|---|---|---|---|

| Stability Under Acid | Labile | Stable | Stable |

| Deprotection Method | TFA/CH₂Cl₂ | Piperidine/DMF | Hydrogenolysis |

| Compatibility with Peptide Synthesis | Limited to solution-phase | Solid-phase compatible | Limited by safety concerns |

- The Boc group is preferred for its orthogonal protection in multi-step syntheses but requires harsh acidic conditions for removal, which may limit compatibility with acid-sensitive functional groups.

Selenium-Containing Analogs

Recent studies highlight selenium-containing heterocycles, such as 1,3-selenazoles, as bioisosteres for sulfur or oxygen analogs. For example, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate (synthesized via [3+2] cycloaddition) demonstrates enhanced electronic properties due to selenium’s polarizability, which can improve binding to metalloenzymes .

生物活性

(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine is a derivative of azetidine, a four-membered cyclic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential applications in drug development, especially in the fields of antibacterial, anticancer, and neuroprotective therapies. The structure of this compound allows for various modifications that can enhance its biological efficacy.

Chemical Structure and Synthesis

The chemical structure of this compound features a tert-butoxycarbonyl (Boc) protecting group on the azetidine ring, which is essential for stabilizing the compound during synthesis and enhancing its solubility. The synthesis typically involves the use of standard organic reactions such as amide coupling and cyclization techniques.

Antibacterial Activity

Azetidine derivatives, including this compound, have shown significant antibacterial properties. Research indicates that compounds containing the azetidine structure can act as inhibitors of various bacterial enzymes, making them potential candidates for treating bacterial infections. For example, monocyclic β-lactams exhibit a wide range of antibacterial activities due to their ability to inhibit cell wall synthesis in bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Azetidine derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have demonstrated antiproliferative effects against various human cancer cell lines, including breast and prostate cancers . The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of azetidine derivatives. For instance, certain compounds have been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative diseases like Alzheimer's . The neuroprotective activity is attributed to the reduction of oxidative stress and the modulation of apoptotic pathways.

Study 1: Antibacterial Efficacy

A study investigated various azetidine derivatives for their antibacterial activity against common pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In another study focused on anticancer properties, this compound was tested against MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at nanomolar concentrations, suggesting a strong potential as an anticancer agent .

Summary of Biological Activities

常见问题

Q. What synthetic methodologies are commonly employed to synthesize (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine, and what are their limitations?

The compound is typically synthesized via [3+2] cycloaddition reactions, leveraging β-keto esters as precursors. For example, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was synthesized using this approach, with yields optimized by controlling reaction temperature and stoichiometry . Challenges include regioselectivity of the azetidine ring and purification of intermediates. Boc protection is critical to prevent undesired side reactions at the azetidine nitrogen.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁵N) is indispensable for verifying the azetidine ring and Boc group. High-resolution mass spectrometry (HRMS) and elemental analysis are used to confirm molecular weight and purity . For selenazole analogs, ⁷⁷Se NMR provides specificity for selenium-containing moieties .

Q. How should this compound be handled to ensure stability during experiments?

The compound is sensitive to acidic conditions (Boc group cleavage) and moisture. Storage at -20°C under inert gas (e.g., argon) is recommended. Safety protocols from analogous Boc-protected compounds suggest using PPE (gloves, goggles) and local exhaust ventilation to minimize exposure .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of this compound during synthesis?

Chiral HPLC or enzymatic resolution methods are effective for separating enantiomers. For example, enzymatic hydrolysis of racemic precursors using lipases or esterases can yield enantiopure intermediates . Dynamic NMR studies may also help monitor stereochemical integrity during synthesis .

Q. What strategies resolve contradictions in spectral data during characterization, such as unexpected coupling constants in NMR?

Contradictions often arise from conformational flexibility of the azetidine ring. Variable-temperature NMR can elucidate dynamic processes, while 2D techniques (COSY, HSQC) clarify through-space and through-bond correlations . Computational modeling (DFT) may predict coupling constants and validate experimental observations .

Q. How does the Boc group influence the reactivity of the azetidine ring in subsequent modifications (e.g., peptide coupling or cross-coupling reactions)?

The Boc group sterically shields the azetidine nitrogen, preventing unwanted nucleophilic reactions. However, it can hinder access to the β-carbon for certain electrophilic substitutions. Deprotection under acidic conditions (e.g., TFA) must be carefully timed to avoid ring-opening side reactions .

Q. What role does this compound play in the development of bioactive molecules?

Azetidine rings are valued in medicinal chemistry for their conformational rigidity and metabolic stability. The compound serves as a precursor for non-natural amino acids in peptide-based therapeutics, such as protease inhibitors or kinase modulators . Its Boc-protected form enhances solubility during solid-phase peptide synthesis .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Batch process optimization (e.g., solvent selection, catalyst loading) and flow chemistry techniques improve scalability. For example, continuous flow systems reduce side reactions by precise control of residence time and temperature . Recycling unreacted intermediates via column chromatography or crystallization also enhances efficiency .

Methodological Tables

Table 1. Key Analytical Data for Structural Confirmation

| Technique | Parameters Analyzed | Reference |

|---|---|---|

| ¹H NMR | Azetidine ring protons (δ 3.5–4.5 ppm), Boc CH3 | |

| ¹³C NMR | Carbonyl (C=O, ~155 ppm), azetidine C-N | |

| HRMS | Molecular ion [M+H]+ accuracy within 1 ppm | |

| Elemental Analysis | C, H, N content (±0.3% theoretical) |

Table 2. Stability and Storage Recommendations

| Condition | Recommendation | Reference |

|---|---|---|

| Temperature | -20°C (long-term), 2–8°C (short-term) | |

| Solvent | Anhydrous DMF or DCM for reactions | |

| Handling | Use glovebox for moisture-sensitive steps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。